乙酰赖氨酸-D-丙氨酸-D-丙氨酸-OH

描述

Ac-Lys-D-Ala-D-Ala-OH is a peptide that is closely related to the peptides studied in the provided papers. Although the exact peptide is not directly studied, the papers provide insights into similar peptides with Ac-Lys and Ala residues, which can help infer the properties and behavior of Ac-Lys-D-Ala-D-Ala-OH. The peptides in the studies are used to understand the secondary structure and conformational preferences of polyalanine-based peptides, which are important for understanding protein folding and function.

Synthesis Analysis

The papers provided do not directly address the synthesis of Ac-Lys-D-Ala-D-Ala-OH. However, they do discuss the structural analysis of similar peptides using advanced computational methods. For instance, the study of Ac-Alan-LysH+ peptides in vacuo using density functional theory (DFT) and gas-phase infrared vibrational spectroscopy provides insights into the secondary structure of these peptides, which could be relevant for the synthesis of Ac-Lys-D-Ala-D-Ala-OH .

Molecular Structure Analysis

The molecular structure of peptides similar to Ac-Lys-D-Ala-D-Ala-OH has been analyzed using computational methods. The secondary structure of Ac-Alan-LysH+ peptides has been shown to form helical motifs in vacuo, with longer molecules (n = 10,15) being firmly α-helical in character . Additionally, the computational prediction of protonation sites of Ac-Lys-(Ala)n-Lys-NH2 peptides through Conceptual DFT descriptors has provided insights into the molecular structure and properties of these peptides .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of Ac-Lys-D-Ala-D-Ala-OH. However, the computational prediction of protonation sites in similar peptides suggests that the active sites for nucleophilic and electrophilic attacks can be identified, which is crucial for understanding the chemical reactivity of these peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides similar to Ac-Lys-D-Ala-D-Ala-OH can be inferred from the studies provided. The conformational preferences of 20-residue peptides in isolation have been explored, and the influence of different computational methods on the prediction of these properties has been analyzed . This information can be used to predict the behavior of Ac-Lys-D-Ala-D-Ala-OH under various conditions.

科学研究应用

抗生素研究

“乙酰赖氨酸-D-丙氨酸-D-丙氨酸-OH”因其模拟细菌细胞壁中 D-丙氨酸-D-丙氨酸部分而被用于抗生素研究,该部分是万古霉素等抗生素的目标 。该化合物有助于研究抗生素破坏细胞壁合成的结合相互作用和机制。

微生物学

在微生物学中,该化合物用于研究细菌脂质 II 类似物及其与各种物质的相互作用 。它充当模型,用于理解细菌细胞壁如何与其他分子相互作用,这对开发新的抗菌策略至关重要。

超分子化学

该化合物参与超分子化学研究,它被用来创建可能作为新的超分子抗生素的万古霉素模拟物 。这些研究旨在设计可以结合细菌细胞壁前体并抑制其功能的分子。

分析化学

在分析化学中,“this compound”用于使用连续搅拌釜反应器 (CSTR) 和质谱等技术测定肽与抗生素之间的非共价结合常数 .

药物发现

该肽在药物发现中也很重要,特别是在计算筛选可以与肽聚糖的酰基-D-丙氨酸-D-丙氨酸部分相互作用的化合物方面,该部分对细菌细胞壁的完整性至关重要 .

作用机制

Target of Action

The primary target of Ac-Lys-D-Ala-D-Ala-OH is the D-Ala-D-Ala carboxylate . This target plays a central role in bacterial cell wall synthesis . The compound is a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) .

Mode of Action

Ac-Lys-D-Ala-D-Ala-OH interacts with its targets by binding to the D-Ala-D-Ala carboxylate, an anionic epitope . This interaction is understood to be central to the mode of action of naturally occurring glycopeptide-group antibiotics (GPAs), such as vancomycin .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By binding to the D-Ala-D-Ala carboxylate, it disrupts the normal function of DD-carboxypeptidases, enzymes that play a crucial role in the final stages of cell wall synthesis .

Pharmacokinetics

It’s known that the compound is a substrate for dd-carboxypeptidases , suggesting that it may be metabolized by these enzymes

Result of Action

The binding of Ac-Lys-D-Ala-D-Ala-OH to the D-Ala-D-Ala carboxylate disrupts the function of DD-carboxypeptidases . This disruption can inhibit bacterial cell wall synthesis, leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of Ac-Lys-D-Ala-D-Ala-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its binding to the D-Ala-D-Ala carboxylate . The presence of other substances, such as other antibiotics or substances that can bind to DD-carboxypeptidases, may also affect the compound’s action .

安全和危害

When handling “Ac-Lys-D-Ala-D-Ala-OH”, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

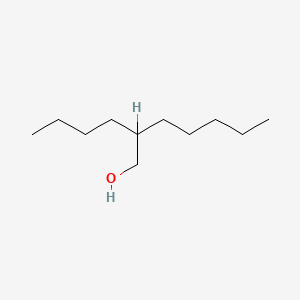

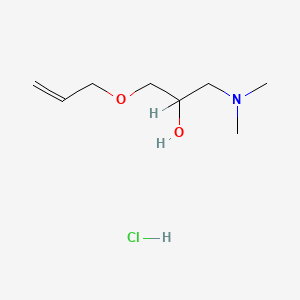

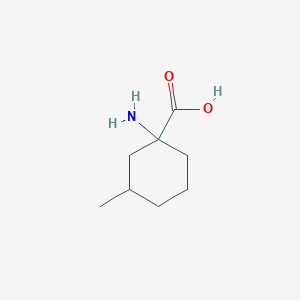

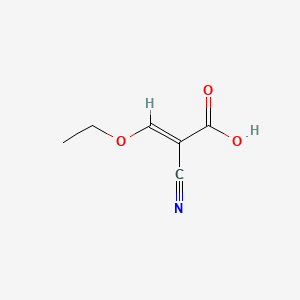

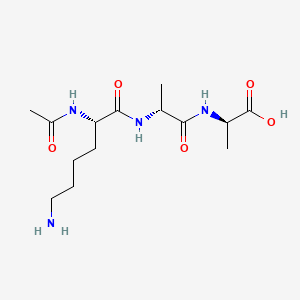

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)/t8-,9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSXMADYKTYBCP-KKZNHRDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951479 | |

| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28845-97-8 | |

| Record name | N2-Acetyl-L-lysyl-D-alanyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(2)-Acetyllysyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028845978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。